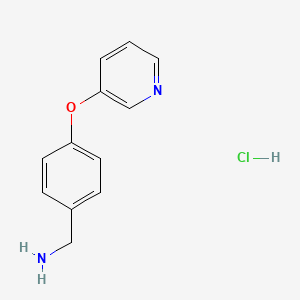
(4-(Pyridin-3-yloxy)phenyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Pyridin-3-yloxy)phenyl)methanamine hydrochloride is a chemical compound that features a pyridine ring attached to a phenyl group through an oxygen atom, with a methanamine group attached to the phenyl ring. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyridin-3-yloxy)phenyl)methanamine hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with 3-chloropyridine in the presence of a base to form the intermediate (4-(Pyridin-3-yloxy)phenyl)methanol. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the desired (4-(Pyridin-3-yloxy)phenyl)methanamine. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
(4-(Pyridin-3-yloxy)phenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted pyridine derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
(4-(Pyridin-3-yloxy)phenyl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-(Pyridin-3-yloxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (4-(Pyridin-4-yloxy)phenyl)methanamine hydrochloride
- (4-(Pyridin-2-yloxy)phenyl)methanamine hydrochloride
- (4-(Pyridin-3-yloxy)phenyl)ethanamine hydrochloride
Uniqueness
(4-(Pyridin-3-yloxy)phenyl)methanamine hydrochloride is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. The 3-position of the pyridine ring allows for specific interactions with molecular targets that are not possible with other positional isomers. This makes the compound particularly valuable in research applications where precise molecular interactions are required .
Propiedades
Fórmula molecular |
C12H13ClN2O |
|---|---|
Peso molecular |
236.70 g/mol |
Nombre IUPAC |
(4-pyridin-3-yloxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H12N2O.ClH/c13-8-10-3-5-11(6-4-10)15-12-2-1-7-14-9-12;/h1-7,9H,8,13H2;1H |
Clave InChI |
POAGHEZLMBYGAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)OC2=CC=C(C=C2)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]-](/img/structure/B13985970.png)

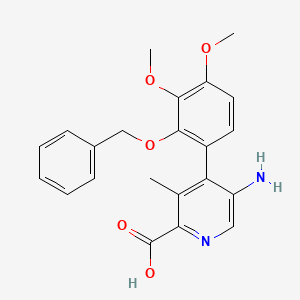
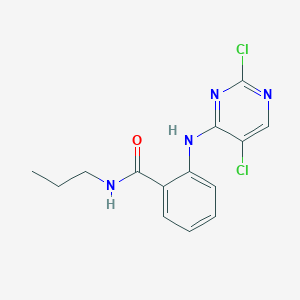
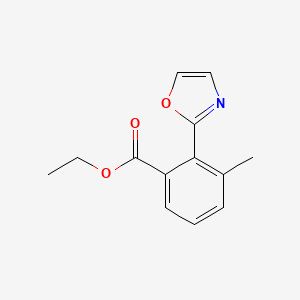

![6-acetyl-8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13986010.png)

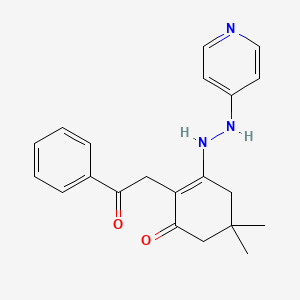
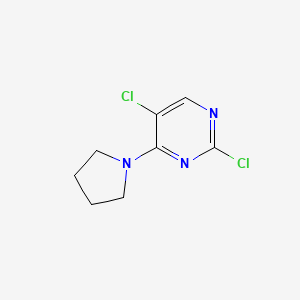
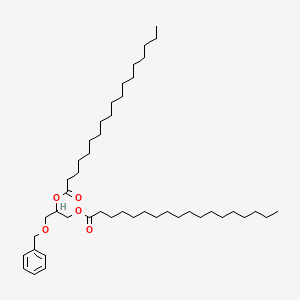
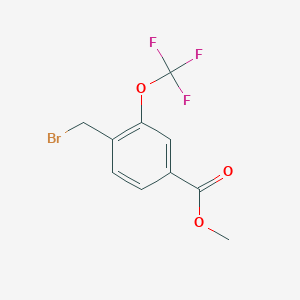

![2-[(2-Bromophenanthridin-6-yl)amino]ethanol](/img/structure/B13986038.png)
